ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Description
Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C18H18ClNO4 and its molecular weight is 347.8. The purity is usually 95%.
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Scientific Research Applications
- Field : Pharmaceutical Chemistry
- Application : The compound 2-amino-4-(4-chlorophenyl)-1,3-thiazole was synthesized and evaluated for its antimicrobial activity .
- Method : The compound was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The synthesized compounds were screened for their in vitro preliminary antimicrobial activity against various bacteria and fungal strains .
- Results : The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .
- Field : Medicinal Chemistry
- Application : A substituted compound underwent intramolecular cyclization to give the substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates. These compounds showed pronounced antinociceptive activity along with low toxicity .
- Method : The synthesis and intramolecular cyclization of the substituted 4-(het)aryl-2-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids were studied .
- Results : The synthesized compounds showed pronounced antinociceptive activity along with low toxicity .
Antimicrobial Evaluation
Antinociceptive Activity
- Synthesis and Antimicrobial Evaluation
- Field : Pharmaceutical Chemistry
- Application : The compound 2-amino-4-(4-chlorophenyl)-1,3-thiazole was synthesized and evaluated for its antimicrobial activity .
- Method : The compound was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of amine compound with phenylisothiocyanate in the presence of pyridine produced 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea .
- Results : The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .
- Synthesis and Antimicrobial Evaluation
- Field : Pharmaceutical Chemistry
- Application : The compound 2-amino-4-(4-chloro phenyl)-1,3-thiazole was synthesized and evaluated for its antimicrobial activity .
- Method : The compound was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol. The condensation of amine compound with phenylisothiocyanate in the presence of pyridine produced 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea .
- Results : The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .
properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-23-18(22)16-14(10-6-8-11(19)9-7-10)15-12(21)4-3-5-13(15)24-17(16)20/h6-9,14H,2-5,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOZUHXAJDKWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |
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